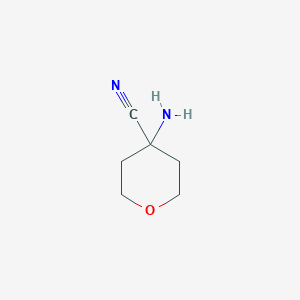

4-Aminooxane-4-carbonitrile

Description

The exact mass of the compound 4-Aminooxane-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminooxane-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminooxane-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminooxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLRIDPDRLEOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622203 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-12-8 | |

| Record name | 4-Aminooxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminooxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Aminooxane-4-carbonitrile?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydropyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4). This geminal substitution pattern classifies it as an α-amino nitrile. The presence of these functional groups, combined with the three-dimensional conformational flexibility of the oxane ring, makes 4-Aminooxane-4-carbonitrile a molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules, including spirocyclic systems and substituted amino acids.

Chemical and Physical Properties

While extensive experimental data for 4-Aminooxane-4-carbonitrile is limited in publicly available literature, its fundamental properties can be summarized. Predicted values offer initial guidance for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 50289-12-8 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | |

| Predicted Boiling Point | 260.8 ± 40.0 °C (at 760 mmHg) | |

| Predicted Density | 1.11 ± 0.1 g/cm³ | |

| Predicted Refractive Index | 1.494 | |

| Appearance | Expected to be a solid at room temperature. | General |

| Solubility | Expected to have some solubility in polar organic solvents. | General |

Synthesis

The most plausible and documented method for the synthesis of 4-Aminooxane-4-carbonitrile is a variation of the Strecker synthesis. This reaction involves the one-pot condensation of a ketone, a cyanide source, and an ammonia source. In this case, tetrahydropyran-4-one serves as the ketone precursor.

Experimental Protocol: Strecker Synthesis

The following protocol is adapted from a procedure described for the synthesis of the corresponding carboxylic acid, where the aminonitrile is a key intermediate.

Materials:

-

Tetrahydropyran-4-one

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Sodium cyanide (NaCN)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and deionized water. The solvent system is typically a 1:1 mixture of ethanol and water.

-

To this stirred suspension, carefully add sodium cyanide (1.5-2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours.

-

After the reaction is complete, cool the mixture to approximately 5°C in an ice bath.

-

The product, 4-Aminooxane-4-carbonitrile, is expected to precipitate as a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield the final compound.

Workflow Diagram:

Reactivity and Chemical Behavior

The chemical reactivity of 4-Aminooxane-4-carbonitrile is dictated by the interplay of the amino and nitrile functional groups, as well as the tetrahydropyran ring.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for α-amino nitriles.

-

Reduction of the Nitrile: The nitrile group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford the corresponding diamine, 4-amino-4-(aminomethyl)oxane.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.

-

Iminium Ion Formation: α-Amino nitriles can serve as precursors to iminium ions upon loss of the cyanide group, which can then be trapped by various nucleophiles.

Logical Relationship of Reactivity:

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Oxane Protons: The protons on the tetrahydropyran ring would appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The protons adjacent to the oxygen atom (at C2 and C6) would be the most downfield.

-

Amino Protons: The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Oxane Carbons: The carbons of the tetrahydropyran ring would resonate in the aliphatic region. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 60-70 ppm.

-

Quaternary Carbon (C4): The carbon atom bearing both the amino and nitrile groups would be a quaternary carbon and its chemical shift would be influenced by both substituents.

-

Nitrile Carbon: The carbon of the nitrile group would appear in the characteristic region for nitriles, typically around 120 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: The stretching of the C-N bond of the amine would be observed in the fingerprint region.

-

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group would be expected around 2220-2260 cm⁻¹.

-

C-O Stretching: A strong absorption corresponding to the C-O-C ether linkage of the tetrahydropyran ring would be present in the 1050-1150 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the nitrile group (CN), the amino group (NH₂), or fragmentation of the tetrahydropyran ring.

Biological Activity and Potential Applications

While no specific biological activities have been reported for 4-Aminooxane-4-carbonitrile itself, the tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs. Derivatives of tetrahydropyran have shown a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. The α-amino nitrile functionality also provides a handle for the synthesis of novel amino acids and peptidomimetics, which are of great interest in drug discovery.

Given its structure, 4-Aminooxane-4-carbonitrile could be a valuable starting material for the synthesis of libraries of compounds to be screened for various biological targets. Its potential to be converted into constrained α-amino acids makes it particularly relevant for the development of peptide-based therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

As a building block for novel chemical entities, derivatives of 4-Aminooxane-4-carbonitrile could potentially interact with a wide range of biological signaling pathways. For instance, if incorporated into larger molecules, they could modulate protein-protein interactions, enzyme activity, or receptor binding. Without experimental data, any depiction of signaling pathway involvement would be purely speculative.

Safety and Handling

Based on available safety data, 4-Aminooxane-4-carbonitrile is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

4-Aminooxane-4-carbonitrile is a synthetically accessible and versatile building block with potential applications in medicinal chemistry and drug discovery. Its chemical properties are defined by the α-amino nitrile functionality and the tetrahydropyran core. While detailed experimental characterization is not widely published, its synthesis via the Strecker reaction and its expected reactivity provide a solid foundation for its use in the development of novel chemical entities. Further research into the biological activities of its derivatives is warranted.

References

Technical Guide: 4-Aminooxane-4-carbonitrile (CAS 50289-12-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminooxane-4-carbonitrile, with the CAS number 50289-12-8, is a heterocyclic organic compound. Its structure, featuring a tetrahydropyran ring with both an amino and a nitrile group attached to the same carbon atom, makes it a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role as a building block in the development of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Aminooxane-4-carbonitrile is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 50289-12-8 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Density | 1.111 g/cm³ |

| Boiling Point | 260.777 °C at 760 mmHg |

| Flash Point | 111.515 °C |

| Refractive Index | 1.494 |

Synthesis

The primary synthetic route to 4-Aminooxane-4-carbonitrile is the Strecker synthesis . This well-established method for producing α-amino nitriles involves a one-pot, three-component reaction.

General Experimental Protocol: Strecker Synthesis of 4-Aminooxane-4-carbonitrile

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood by qualified personnel.

Materials:

-

Tetrahydropyran-4-one

-

Ammonia (or an ammonium salt such as ammonium chloride)

-

A cyanide source (e.g., sodium cyanide or potassium cyanide)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

In a suitable reaction vessel, dissolve tetrahydropyran-4-one in the chosen solvent.

-

Add the ammonia source to the solution.

-

Cool the mixture in an ice bath and slowly add the cyanide source while maintaining the temperature.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction and perform an appropriate workup to isolate the crude 4-Aminooxane-4-carbonitrile.

-

The product may be purified by recrystallization or column chromatography.

Applications in Synthesis

4-Aminooxane-4-carbonitrile serves as a key intermediate in the synthesis of other functionalized tetrahydropyran derivatives. A notable application is its use as a precursor for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-amine.

Experimental Workflow: Synthesis and Elaboration of 4-Aminooxane-4-carbonitrile

The following diagram illustrates the synthetic pathway from a readily available starting material to 4-Aminooxane-4-carbonitrile and its subsequent conversion to a diamine derivative.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available research detailing the specific biological activity of 4-Aminooxane-4-carbonitrile or its direct involvement in any signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of more complex molecules that may be investigated for their therapeutic potential. Researchers interested in the biological effects of novel tetrahydropyran-based compounds may consider using 4-Aminooxane-4-carbonitrile as a starting point for the synthesis of a library of derivatives for screening.

Conclusion

4-Aminooxane-4-carbonitrile is a valuable and versatile synthetic intermediate. While information on its direct biological activity is currently lacking, its utility as a building block for more complex and potentially bioactive molecules is evident. The straightforward synthesis via the Strecker reaction makes it an accessible compound for research and development in medicinal chemistry and drug discovery. Further investigation into the properties and applications of its derivatives is a promising area for future research.

A Technical Guide to the Structure Elucidation of 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound 4-Aminooxane-4-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, analogous-based approach for its synthesis and characterization. The methodologies and expected data presented herein are based on well-established principles of organic chemistry and spectroscopic analysis of similar structures, such as aminocycloalkane carbonitriles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related heterocyclic compounds.

Introduction

4-Aminooxane-4-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a central oxane ring substituted with both an amino and a nitrile group at the C4 position, presents a unique scaffold for the design of novel therapeutic agents. The elucidation of its precise chemical structure is a critical first step in understanding its physicochemical properties and biological activity. This guide details a proposed synthetic route and a comprehensive analytical workflow for the unambiguous determination of its structure.

Proposed Synthesis

The synthesis of 4-Aminooxane-4-carbonitrile can be effectively achieved via a Strecker synthesis, a well-established method for the preparation of α-aminonitriles from ketones.[1][2][3] In this proposed route, tetrahydro-4H-pyran-4-one (4-oxooxane) serves as the ketone precursor.

Synthetic Pathway

The reaction proceeds in a one-pot, three-component manner, involving the reaction of 4-oxooxane with ammonia and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).[4][5]

Experimental Protocol

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Ammonium chloride (1.2 eq)

-

Potassium cyanide (1.2 eq)

-

Ammonia solution (28-30%)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in methanol.

-

Add a solution of ammonium chloride in water, followed by the dropwise addition of ammonia solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium cyanide in water to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-Aminooxane-4-carbonitrile by column chromatography on silica gel.

Structure Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of the synthesized compound.[6]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Aminooxane-4-carbonitrile based on its proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | t | 4H | H-2, H-6 (axial & equatorial) |

| ~ 2.0 - 2.2 | m | 4H | H-3, H-5 (axial & equatorial) |

| ~ 1.8 | s (br) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 | -C≡N |

| ~ 65 | C-2, C-6 |

| ~ 55 | C-4 |

| ~ 35 | C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (primary amine)[7] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 2260 - 2240 | Sharp, Medium | C≡N stretch (nitrile)[8] |

| 1650 - 1580 | Medium | N-H bend (primary amine)[7] |

| 1150 - 1050 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 126.08 | [M]⁺ (Molecular Ion) |

| 111.06 | [M - NH₂]⁺ |

| 99.07 | [M - HCN]⁺ |

| 70.04 | [M - C₂H₄O]⁺ (Loss of ethylene oxide) |

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Analysis of 4-Aminooxane-4-carbonitrile: A Technical Overview

Executive Summary

This technical guide addresses the spectroscopic characterization of 4-Aminooxane-4-carbonitrile (CAS 50289-12-8). Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of this report. This document, therefore, provides a theoretical framework for the expected spectroscopic data based on the known chemical structure of 4-Aminooxane-4-carbonitrile and established principles of spectroscopic analysis for analogous compounds. Additionally, it outlines the standard experimental protocols for acquiring such data and presents a generalized workflow for spectroscopic analysis.

Introduction

4-Aminooxane-4-carbonitrile is a heterocyclic compound with the molecular formula C₆H₁₀N₂O. Its structure, featuring a saturated oxane ring with both an amino and a nitrile group attached to the same quaternary carbon, suggests potential applications in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this molecule. This guide will discuss the anticipated features in NMR, IR, and MS spectra.

Predicted Spectroscopic Data

In the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for 4-Aminooxane-4-carbonitrile based on its structure and data from similar aminonitrile compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 1.5 - 2.0 | m | 4H | -CH₂- (oxane ring, positions 3 and 5) |

| ~ 2.0 - 2.5 | s (broad) | 2H | -NH₂ |

| ~ 3.5 - 4.0 | m | 4H | -O-CH₂- (oxane ring, positions 2 and 6) |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 40 | -CH₂- (oxane ring, positions 3 and 5) |

| ~ 50 - 60 | Quaternary Carbon (-C(NH₂)(CN)-) |

| ~ 60 - 70 | -O-CH₂- (oxane ring, positions 2 and 6) |

| ~ 120 - 125 | -C≡N (nitrile) |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| ~ 2240 | Medium-Weak | C≡N Stretch | Nitrile |

| 1590 - 1650 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1050 - 1150 | Strong | C-O Stretch | Ether (oxane ring) |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - NH₂]⁺ |

| 100 | [M - CN]⁺ |

| 98 | [M - C₂H₄]⁺ (from oxane ring fragmentation) |

Ionization Method: Electron Ionization (EI)

General Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of 4-Aminooxane-4-carbonitrile would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans would be averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with proton decoupling. A wider spectral width of around 220 ppm would be used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) would be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds would be employed.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet would be placed in the sample holder of the FTIR spectrometer. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber would be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal quality.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.

-

Sample Introduction: For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph. For a direct insertion probe, a small amount of the solid sample would be placed in a capillary tube and introduced directly into the ion source.

-

Ionization: In the EI source, the sample molecules would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic methods.

Conclusion

While experimental spectroscopic data for 4-Aminooxane-4-carbonitrile remains elusive in the public domain, this guide provides a robust theoretical foundation for its expected NMR, IR, and MS spectral characteristics. The outlined experimental protocols offer a standardized approach for the future acquisition of this data. The principles and workflows described herein are fundamental to the structural characterization of novel chemical entities and are essential for professionals in the fields of chemical research and drug development.

Physical and chemical properties of 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and biological activities of 4-Aminooxane-4-carbonitrile is limited. This guide provides available data and supplements it with information on closely related compounds and general chemical principles to offer a comprehensive overview for research and development purposes.

Introduction

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring.[1][2] The structure is further characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4), classifying it as an α-aminonitrile.[3] α-Aminonitriles are versatile synthetic intermediates, notably serving as precursors for the synthesis of α-amino acids and various nitrogen-containing heterocycles.[4][5][6] The oxane moiety is a common scaffold in medicinal chemistry, often employed to improve physicochemical properties such as solubility. Given its structural motifs, 4-Aminooxane-4-carbonitrile holds potential as a building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Quantitative data for 4-Aminooxane-4-carbonitrile is sparse and appears to be computationally predicted. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 50289-12-8 | [1][7][8] |

| Chemical Formula | C₆H₁₀N₂O | [1][7] |

| Molecular Weight | 126.16 g/mol | [1] |

| Density | 1.111 g/cm³ | [1] |

| Boiling Point | 260.777 °C at 760 mmHg | [1] |

| Flash Point | 111.515 °C | [1] |

| Refractive Index | 1.494 | [1] |

| Appearance | Solid (predicted) | [2] |

| XLogP3 | 0.71818 | [1] |

| PSA (Polar Surface Area) | 59 Ų | [1] |

Chemical Properties and Reactivity

-

α-Aminonitrile Reactivity: The α-aminonitrile group is the most reactive site.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 4-aminooxane-4-carboxylic acid. This is a common transformation for α-aminonitriles.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which would yield a vicinal diamine.

-

Reactions of the Amino Group: The primary amino group can undergo typical reactions such as acylation, alkylation, and Schiff base formation.

-

-

Oxane Ring Stability: The oxane ring is generally stable under most conditions. However, strong acids at high temperatures could potentially lead to ring-opening reactions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 4-Aminooxane-4-carbonitrile are not published in peer-reviewed literature. Below is a proposed synthetic route based on the well-established Strecker synthesis of α-aminonitriles, followed by a general analytical characterization workflow.[9][10][11]

Proposed Synthesis via Strecker Reaction

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[4][10] For the synthesis of 4-Aminooxane-4-carbonitrile, tetrahydro-4H-pyran-4-one would be the appropriate starting ketone.

Reaction Scheme:

Tetrahydro-4H-pyran-4-one + Ammonia + Cyanide Source → 4-Aminooxane-4-carbonitrile

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonium hydroxide (aqueous ammonia)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a well-ventilated fume hood, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia to the ketone solution and stir.

-

In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.

-

Cool the ketone/ammonia mixture in an ice bath and slowly add the sodium cyanide solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Aminooxane-4-carbonitrile by flash column chromatography or recrystallization.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized 4-Aminooxane-4-carbonitrile, a combination of spectroscopic and analytical techniques should be employed.[12][13][14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, including the chemical shifts and coupling constants of the protons on the oxane ring.

-

¹³C NMR: To identify the number and types of carbon atoms, including the characteristic quaternary carbon of the aminonitrile at C4 and the carbons of the oxane ring.

-

-

Infrared (IR) Spectroscopy: To identify the key functional groups. Expected characteristic peaks would include:

-

A weak to medium C≡N stretch around 2220-2260 cm⁻¹.

-

N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.

-

C-O-C stretching for the ether linkage in the oxane ring around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16]

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, and to confirm the empirical formula.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Aminooxane-4-carbonitrile.

General Characterization Workflow

Caption: General workflow for the characterization of a novel compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity or mechanism of action of 4-Aminooxane-4-carbonitrile. Its structural similarity to other biologically active small molecules suggests that it could be a candidate for screening in various therapeutic areas. However, any such potential would need to be investigated through dedicated in vitro and in vivo studies.

Conclusion

4-Aminooxane-4-carbonitrile is a simple heterocyclic α-aminonitrile with potential as a building block in medicinal chemistry and organic synthesis. While specific experimental data is scarce, its physicochemical properties have been predicted, and its chemical reactivity can be inferred from its constituent functional groups. The proposed Strecker synthesis offers a viable route for its preparation, and a standard suite of analytical techniques can be used for its characterization. Further research is required to elucidate its chemical and biological properties fully.

References

- 1. echemi.com [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Amino Nitriles - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. store.p212121.com [store.p212121.com]

- 8. 4-AMINOTETRAHYDRO-2H-PYRAN-4-CARBONITRILE | 50289-12-8 [chemicalbook.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. rroij.com [rroij.com]

- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 16. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Aminooxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of aminooxane derivatives, a promising class of compounds with significant therapeutic potential. The following sections detail their anticancer, neuroprotective, anti-inflammatory, and enzyme inhibitory properties, supported by quantitative data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

Aminooxane derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Several classes of these derivatives have been investigated, with promising results in both in vitro and in vivo models.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aminooxane derivatives against different human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aminobenzofuroxans | Compound 3b | Glioblastoma (T98G) | 12.7 | [1] |

| Compound 3d | Glioblastoma (T98G) | 14.7 | [1] | |

| O-Aminoalkyl Alloxanthoxyletins | Compound 2a | Melanoma (HTB-140) | 2.48 | [2] |

| Compound 2b | Melanoma (HTB-140) | 2.80 | [2] | |

| Compound 2d | Melanoma (HTB-140) | 2.98 | [2] | |

| Amino Chalcones | Compound 13e | Gastric Cancer (MGC-803) | 1.52 | [3] |

| Compound 13e | Colon Cancer (HCT-116) | 1.83 | [3] | |

| Compound 13e | Breast Cancer (MCF-7) | 2.54 | [3] | |

| Pentacyclic Benzimidazoles | Derivative 6 | Multiple Cancer Lines | 0.3 - 1.8 | [4] |

| N-Benzyl 6-Aminoflavones | Compound 9f | Breast Cancer (MCF-7) | 9.35 | [5] |

| Compound 9g | Breast Cancer (MCF-7) | 9.58 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of aminooxane derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the aminooxane derivatives and incubated for an additional 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis by Amino Chalcones

Further investigation into the mechanism of action of amino chalcone derivatives has revealed their ability to induce apoptosis through both the extrinsic and intrinsic pathways[3].

Enzyme Inhibition

Aminooxane derivatives have been identified as potent inhibitors of various enzymes implicated in disease progression, highlighting their potential as targeted therapeutics.

Quantitative Data: Enzyme Inhibitory Activity

| Compound Class | Derivative | Target Enzyme | IC50 / Ki (µM) | Reference |

| 11-Aminoalkoxy Benzophenanthridines | Compound 14 | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | IC50: 1.7 | [6] |

| 2-Aminopyrimidines | Compound 24 | β-Glucuronidase | IC50: 2.8 | [7][8] |

| 2-Amino Thiazoles | 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 | [9] | |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 | [9] | |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 | [9] | |

| N-Benzyl 6-Aminoflavones | Compound 9f | Topoisomerase II | IC50: 12.11 | [5] |

Experimental Protocol: β-Glucuronidase Inhibition Assay

Principle: This assay measures the activity of β-glucuronidase by monitoring the hydrolysis of the substrate p-nitrophenyl-β-D-glucuronide to p-nitrophenol, which can be quantified spectrophotometrically.

Methodology:

-

Assay Buffer Preparation: Prepare a 0.1 M acetate buffer (pH 5.0).

-

Enzyme and Substrate Preparation: Prepare solutions of β-glucuronidase (from E. coli) and p-nitrophenyl-β-D-glucuronide in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add 5 µL of the test compound solution (in DMSO), 85 µL of the acetate buffer, and 5 µL of the enzyme solution. Incubate at 37°C for 30 minutes.

-

Initiate Reaction: Add 5 µL of the substrate solution to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is then determined.

Neuroprotective and Anti-Inflammatory Activities

Beyond their anticancer and enzyme-inhibiting properties, certain aminooxane derivatives have shown promise in the fields of neuroprotection and anti-inflammation.

Neuroprotective Effects

-

6-Aminoquinoxaline Derivatives: A derivative known as PAQ (4c) has demonstrated neuroprotective effects in cellular and animal models of Parkinson's disease. Its mechanism is partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels, and it has been shown to reduce neurodegeneration in a mouse model of the disease[10].

-

Aminochalcones: These compounds have shown strong neuroprotective effects against hydrogen peroxide-induced neuronal death in human neuroblastoma (SH-SY5Y) cells. They act by improving cell survival, reducing the production of reactive oxygen species (ROS), maintaining mitochondrial function, and preventing damage to the cell membrane[11]. The neuroprotective effects of some of these derivatives are linked to the activation of Sirtuin 1 (SIRT1), a protein involved in cellular longevity and stress resistance[11].

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer effects of O-aminoalkyl derivatives of alloxanthoxyletin and seselin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 4-Aminooxane-4-carbonitrile

Disclaimer: Limited specific safety and toxicological data is publicly available for 4-Aminooxane-4-carbonitrile. This guide is compiled from general chemical safety principles and data from structurally analogous compounds. Researchers and drug development professionals should perform a thorough risk assessment before handling this compound and consult a comprehensive Safety Data Sheet (SDS) from the supplier.

This technical guide provides an overview of the known properties and recommended safety procedures for handling 4-Aminooxane-4-carbonitrile (CAS No: 50289-12-8). Due to the scarcity of specific data, this document also draws on information from related aminonitrile compounds to provide a more complete, albeit provisional, safety profile.

Chemical and Physical Properties

Limited experimental data for the physical and chemical properties of 4-Aminooxane-4-carbonitrile are available. The following table summarizes the basic identifiers for this compound.

| Property | Value | Source |

| CAS Number | 50289-12-8 | [1][2] |

| Molecular Formula | C6H10N2O | [1] |

| Molecular Weight | 126.2 g/mol | [1] |

| Purity | 96% |

Hazard Identification and Classification

Given its structure as an aminonitrile, it is prudent to consider hazards associated with this class of compounds. The following table summarizes GHS hazard statements for structurally similar molecules.

| Hazard Statement | Description | Analogous Compound(s) |

| H301/H302 | Toxic/Harmful if swallowed | 4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 5-Aminopyrazole-4-carbonitrile |

| H311/H312 | Toxic/Harmful in contact with skin | 4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile |

| H315 | Causes skin irritation | 5-Aminopyrazole-4-carbonitrile, 4-Amino-3-nitrobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile |

| H319 | Causes serious eye irritation | 5-Aminopyrazole-4-carbonitrile, 4-Amino-3-nitrobenzonitrile |

| H331/H332 | Toxic/Harmful if inhaled | 4-Amino-3-nitrobenzonitrile, 4-Aminobenzonitrile, 4-Amino-5-pyrimidinecarbonitrile |

| H335 | May cause respiratory irritation | 4-Amino-3-nitrobenzonitrile |

| H341 | Suspected of causing genetic defects | 4-Aminobenzonitrile |

| H412 | Harmful to aquatic life with long lasting effects | 4-Aminobenzonitrile |

This data is for informational purposes only and is based on structurally related compounds. A specific risk assessment is required for 4-Aminooxane-4-carbonitrile.

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, stringent adherence to safety protocols is essential when working with 4-Aminooxane-4-carbonitrile.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are tested according to EN 374. Regularly inspect gloves for any signs of degradation or puncture.

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or full-body suit.

-

Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2. Handling

-

All work should be conducted in a well-ventilated chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store locked up or in an area accessible only to authorized personnel.

Emergency Procedures

4.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate standard procedures and logical relationships relevant to handling potentially hazardous chemicals in a research setting.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of 4-Aminooxane-4-carbonitrile. Research on structurally similar compounds, such as other aminonitriles and pyrimidine derivatives, has explored their potential as kinase inhibitors and anticancer agents.[3][4] However, any extrapolation to 4-Aminooxane-4-carbonitrile would be speculative without dedicated experimental data.

Conclusion

While 4-Aminooxane-4-carbonitrile is a commercially available compound, detailed safety and handling information remains scarce. The information provided in this guide, based on general chemical safety principles and data from analogous compounds, should be used as a starting point for a comprehensive, substance-specific risk assessment. Researchers must exercise caution and adhere to strict safety protocols when handling this and any other chemical with an incomplete toxicological profile.

References

- 1. store.p212121.com [store.p212121.com]

- 2. Edit chemical label 4-aminooxane-4-carbonitrile | chemical-label.com [chemical-label.com]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

A Technical Guide to Determining the Solubility of 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to determining the solubility of the novel compound 4-Aminooxane-4-carbonitrile. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a framework of established experimental protocols. These methodologies will enable researchers to generate reliable solubility profiles in various solvents, a critical step in early-stage drug development and chemical process design.

Introduction to Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of a compound's solubility in different solvent systems is essential for designing appropriate formulations, purification strategies, and analytical methods. 4-Aminooxane-4-carbonitrile, with its distinct structural features including an amino group, a nitrile group, and an oxane ring, is expected to exhibit a varied solubility profile. The general principle of "like dissolves like" suggests that its polarity will play a significant role in its solubility in aqueous and organic solvents.[1][2]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 4-Aminooxane-4-carbonitrile in common solvents has not been reported in publicly accessible literature. To facilitate research and development, it is recommended that this data be generated experimentally. The following table provides a template for recording such data.

Table 1: Solubility of 4-Aminooxane-4-carbonitrile in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

|---|---|---|---|---|

| Water | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| 5% HCl (aq) | 25 | Data to be determined | Data to be determined | Gravimetric |

| 5% NaOH (aq) | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents.

Materials:

-

4-Aminooxane-4-carbonitrile

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Selection of solvents (e.g., water, ethanol, hexane, 5% HCl, 5% NaOH)

Procedure:

-

Place approximately 25 mg of 4-Aminooxane-4-carbonitrile into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in small portions.[3]

-

After each addition, shake the test tube vigorously for 60 seconds.[1]

-

Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[1]

-

If the compound is soluble in water, test the pH of the solution using litmus paper to determine if it is acidic or basic.[4][5]

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data.

Objective: To determine the exact concentration of a saturated solution of 4-Aminooxane-4-carbonitrile in a given solvent at a specific temperature.

Materials:

-

4-Aminooxane-4-carbonitrile

-

Scintillation vials or screw-capped vials

-

Constant temperature bath with shaker/rotator

-

Analytical balance

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of 4-Aminooxane-4-carbonitrile to a vial containing a known volume of the solvent (e.g., 5 mL). This ensures that a saturated solution is formed.[5]

-

Seal the vial tightly to prevent solvent evaporation.[5]

-

Place the vial in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath until the excess solid has settled.[5]

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.[5]

-

Transfer the supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant taken.

Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a novel compound like 4-Aminooxane-4-carbonitrile.

Caption: Workflow for determining the solubility profile of a new chemical entity.

Conclusion

While direct solubility data for 4-Aminooxane-4-carbonitrile is not currently available, this guide provides the necessary experimental framework for its determination. By following the outlined qualitative and quantitative protocols, researchers can generate a robust solubility profile. This data is indispensable for advancing the study of 4-Aminooxane-4-carbonitrile in pharmaceutical and chemical research, enabling informed decisions regarding its formulation, purification, and potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminooxane-4-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 4-Aminooxane-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-aminonitriles.

Introduction

4-Aminooxane-4-carbonitrile is a heterocyclic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a substituted oxane ring, makes it an attractive scaffold for exploring new chemical space in drug development. The protocol outlined below describes a one-pot synthesis from the readily available starting material, oxan-4-one.

Reaction Principle

The synthesis of 4-Aminooxane-4-carbonitrile is achieved via a Strecker synthesis. This reaction involves the treatment of a ketone, in this case, oxan-4-one, with a source of ammonia (ammonium chloride) and a cyanide salt (potassium cyanide). The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the cyanide ion to yield the final α-aminonitrile product.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for the synthesis is provided in the table below.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |

| Oxan-4-one | C₅H₈O₂ | 100.12 | - | 10.0 g (0.1 mol) | Starting material |

| Ammonium Chloride | NH₄Cl | 53.49 | - | 6.42 g (0.12 mol) | Ammonia source |

| Potassium Cyanide | KCN | 65.12 | - | 7.81 g (0.12 mol) | Cyanide source |

| Methanol | CH₃OH | 32.04 | - | 100 mL | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed | Extraction solvent |

| Saturated NaCl solution | NaCl(aq) | - | - | As needed | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |

Experimental Protocol

Safety Precautions: This protocol involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. In case of contact with skin or inhalation, seek immediate medical attention. Acidic conditions should be avoided during the reaction and workup to prevent the formation of highly toxic hydrogen cyanide gas.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add oxan-4-one (10.0 g, 0.1 mol) and methanol (100 mL).

-

Stir the mixture at room temperature until the oxan-4-one is completely dissolved.

-

-

Addition of Reagents:

-

To the solution, add ammonium chloride (6.42 g, 0.12 mol) and potassium cyanide (7.81 g, 0.12 mol).

-

Seal the flask and stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, filter the reaction mixture to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 4-Aminooxane-4-carbonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Expected Yield

The expected yield for this reaction is in the range of 60-80%, based on similar Strecker reactions reported in the literature.

Diagrams

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 4-Aminooxane-4-carbonitrile.

Reaction Signaling Pathway

Caption: The reaction pathway for the Strecker synthesis of 4-Aminooxane-4-carbonitrile.

Application Notes and Protocols: Synthesis of 4-Aminooxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of 4-Aminooxane-4-carbonitrile, a spirocyclic α-aminonitrile. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural rigidity and potential as scaffolds for novel therapeutic agents.

Introduction

4-Aminooxane-4-carbonitrile is synthesized via the Strecker synthesis, a classic multicomponent reaction involving a ketone, ammonia, and a cyanide source.[1][2][3] In this specific case, the cyclic ketone oxan-4-one undergoes a condensation reaction with ammonia to form an intermediate imine, which is subsequently attacked by a cyanide anion to yield the final spirocyclic product.[4][5] The versatility of the Strecker synthesis allows for the generation of a diverse library of α-aminonitriles by varying the ketone starting material.

Reaction Mechanism: Strecker Synthesis

The formation of 4-Aminooxane-4-carbonitrile from oxan-4-one proceeds in two main stages:

-

Imine Formation: Oxan-4-one reacts with ammonia in a condensation reaction. The carbonyl carbon is first protonated, making it more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an oxan-4-iminium cation intermediate.[3][6]

-

Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step results in the formation of the stable C-C bond, yielding the final product, 4-Aminooxane-4-carbonitrile.[2][6]

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 4-Aminooxane-4-carbonitrile based on established methods for the Strecker synthesis of α-aminonitriles from cyclic ketones.

Materials and Reagents:

-

Oxan-4-one

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonia solution (e.g., 28% in water)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium bicarbonate (NaHCO₃) (for workup)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood (essential due to the use of cyanide)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve oxan-4-one (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Ammonia: To the cooled solution, slowly add a concentrated aqueous solution of ammonia (2.0 eq). Stir the mixture for 30 minutes at 0 °C.

-

Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by carefully adding cold water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Aminooxane-4-carbonitrile.

Safety Precautions:

-

Cyanide is extremely toxic. All manipulations involving potassium cyanide or sodium cyanide must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Have a cyanide antidote kit readily available and be familiar with its use.

-

Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. Therefore, avoid acidic conditions until the cyanide has been removed or the reaction is complete and properly quenched.

Data Presentation

The following table summarizes representative quantitative data for the Strecker synthesis of α-aminonitriles from cyclic ketones, which can be expected to be similar for the synthesis of 4-Aminooxane-4-carbonitrile.

| Starting Ketone | Amine Source | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | NH₄Cl/NH₃ | KCN | Methanol/Water | 0 to RT | 24 | 85-95 | Adapted from[5] |

| Cyclopentanone | NH₄Cl/NH₃ | NaCN | Methanol/Water | 0 to RT | 18 | 80-90 | General Protocol |

| 4-tert-Butylcyclohexanone | NH₄Cl/NH₃ | KCN | Methanol/Water | 0 to RT | 36 | 75-85 | General Protocol |

Visualizations

Reaction Scheme: Formation of 4-Aminooxane-4-carbonitrile

Caption: Overall reaction for the synthesis of 4-Aminooxane-4-carbonitrile.

Reaction Mechanism Workflow

Caption: Step-wise mechanism of the Strecker synthesis.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Applications of 4-Aminooxane-4-carbonitrile in Medicinal Chemistry: A Review of Potential Uses and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminooxane-4-carbonitrile is a heterocyclic compound incorporating both a tetrahydropyran (oxane) ring and an α-aminonitrile functional group. While specific, in-depth research on the direct applications of 4-Aminooxane-4-carbonitrile in medicinal chemistry is limited in publicly available literature, its structural motifs are of significant interest in drug discovery. This document provides an overview of the potential applications of this molecule by examining the established roles of the oxane scaffold and the α-aminonitrile pharmacophore in medicinal chemistry. Furthermore, it outlines general experimental protocols and conceptual signaling pathways where such a scaffold could be employed.

Introduction to 4-Aminooxane-4-carbonitrile and its Structural Features

4-Aminooxane-4-carbonitrile is a unique molecule that combines two important structural features relevant to medicinal chemistry: a saturated six-membered oxygen-containing heterocycle (oxane) and a geminal amino and nitrile group attached to the same carbon.

-

Oxane (Tetrahydropyran) Ring: The oxane ring is a prevalent scaffold in many natural products and synthetic drugs. It is generally considered a metabolically stable, polar, and non-planar ring system. In drug design, the oxane motif can improve physicochemical properties such as aqueous solubility and can act as a bioisosteric replacement for other groups, like a cyclohexyl or a phenyl ring, to modulate lipophilicity and cell permeability. The oxygen atom can also serve as a hydrogen bond acceptor, influencing ligand-receptor interactions.

-

α-Aminonitrile Group: The α-aminonitrile moiety is a versatile functional group and a key pharmacophore in numerous bioactive compounds.[1][2][3] This group can be a crucial element for binding to biological targets. The nitrile group is a weak hydrogen bond acceptor and can act as a bioisostere for a carbonyl group.[4] Several marketed drugs, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitors vildagliptin and saxagliptin, are α-aminonitriles.[4] These compounds often exhibit their therapeutic effect through the reversible covalent inhibition of their target enzymes. The aminonitrile functionality is also a valuable synthetic intermediate for the preparation of α- and β-amino acids and other heterocyclic systems.[2][3]

While detailed studies on 4-Aminooxane-4-carbonitrile are not abundant, its presence has been noted in several patents related to the discovery of novel therapeutic agents, suggesting its potential as a building block in the synthesis of new chemical entities. For instance, it has been mentioned in patents concerning compounds for treating visceral pain and in the context of agricultural science.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, derivatives of 4-Aminooxane-4-carbonitrile could be explored for various therapeutic areas.

Enzyme Inhibition

The α-aminonitrile group is a well-established warhead for the inhibition of certain proteases. A hypothetical application could be in the design of inhibitors for cysteine or serine proteases, where the nitrile group could interact with the active site residues.

Table 1: Examples of Aminonitrile-Containing Drugs and Their Targets

| Drug Name | Target Enzyme | Therapeutic Area |

| Vildagliptin | Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes |

| Saxagliptin | Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes |

Kinase Inhibition

The oxane ring can be used as a scaffold to orient substituents in a defined three-dimensional space, which is crucial for binding to the ATP-binding pocket of kinases. The amino group of 4-Aminooxane-4-carbonitrile could be functionalized to introduce moieties that form key hydrogen bonds with the kinase hinge region.

Ion Channel Modulation

Heterocyclic scaffolds are common in ion channel modulators. The polarity and hydrogen bonding capacity of the oxane and aminonitrile groups could be leveraged to design novel ligands for various ion channels.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of compounds derived from 4-Aminooxane-4-carbonitrile, based on standard medicinal chemistry practices.

General Protocol for N-Functionalization of 4-Aminooxane-4-carbonitrile

This protocol describes a general method for the acylation or sulfonylation of the primary amino group.

Materials:

-

4-Aminooxane-4-carbonitrile

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Acid chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-Aminooxane-4-carbonitrile (1.0 eq) in anhydrous DCM.

-

Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-functionalized derivative.

General Protocol for a DPP-IV Inhibition Assay

This protocol outlines a typical in vitro assay to screen for DPP-IV inhibitory activity.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Vildagliptin or other known DPP-IV inhibitor as a positive control

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add 2 µL of the compound dilutions.

-

Add 20 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the DPP-IV substrate solution.

-

Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at room temperature.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.